An In-depth Technical Guide to the Physical Properties of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
An In-depth Technical Guide to the Physical Properties of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical and chemical properties of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone, a key building block in medicinal chemistry and materials science.[1] The information is curated for professionals engaged in research and development who require precise data and procedural insights.
Core Physical and Chemical Properties
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone, also known as 4'-Chloro-2,2,2-trifluoroacetophenone, is an organic compound with the chemical formula C₈H₄ClF₃O.[1][2][3] Its structure incorporates a para-substituted chlorophenyl ring attached to a trifluoroacetyl group. The quantitative properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| CAS Number | 321-37-9 | [1][2][3][4][5] |
| Molecular Formula | C₈H₄ClF₃O | [1][2][3] |
| Molecular Weight | 208.56 g/mol | [1][2][4] |
| Melting Point | -12 °C (literature) | [6] |
| Boiling Point | 199 °C / 10 mmHg (literature) | [6] |
| Flash Point | 45 °C (literature) | [6] |
| Calculated LogP | 3.085 | [2] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Experimental Protocols
The determination of physical properties and the synthesis of compounds like 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone involve standardized laboratory procedures. While specific experimental documentation for this exact compound is not publicly detailed, the following sections describe generalized protocols derived from the synthesis of analogous structures and standard organic chemistry practices.[7][8]
1. Synthesis and Purification Protocol
The synthesis of aryl trifluoromethyl ketones often involves the reaction of an organometallic reagent with a trifluoroacetylating agent, followed by purification.
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Reaction Setup: A solution of a suitable starting material, such as a Grignard reagent derived from 1-bromo-4-chlorobenzene, is prepared in an aprotic organic solvent like tetrahydrofuran (THF) within a flame-dried, four-necked, round-bottomed flask under an inert nitrogen atmosphere.[7][9]
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Reagent Addition: The reaction vessel is cooled, typically to 0 °C or lower, using an ice-water or dry ice-acetone bath. A trifluoroacetylating agent, such as methyl 2,2,2-trifluoroacetate, is then added dropwise to the stirred solution, maintaining the low temperature.[7]
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Reaction & Quenching: The mixture is stirred for a specified duration, allowing the reaction to proceed to completion. Upon completion, the reaction is carefully quenched by the slow, dropwise addition of an acidic solution, such as 2.0 M HCl, while maintaining cooling.[7][8]
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Workup & Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is typically extracted one or more times with an organic solvent like ethyl acetate to recover any dissolved product.[8] The organic layers are then combined.
-
Washing and Drying: The combined organic phase is washed sequentially with water and brine to remove residual acid and inorganic salts. The washed organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7][8]
-
Purification: After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified. Given the compound's boiling point, purification is often achieved through vacuum distillation.[8] Alternatively, silica gel chromatography can be employed for higher purity.[7]
2. Melting Point Determination
The melting point is determined using a calibrated melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled, slow rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.
3. Boiling Point Determination
The boiling point at reduced pressure (e.g., 10 mmHg) is determined using a vacuum distillation apparatus. The purified liquid is heated in a distillation flask under the target pressure. The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the chemical synthesis and subsequent purification of a target compound like 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone.
Caption: General workflow for chemical synthesis and purification.
References
- 1. Buy 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone (EVT-320684) | 321-37-9 [evitachem.com]
- 2. chemscene.com [chemscene.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 1-(4-chlorophenyl)-2,2,2-trifluoroethanone - CAS:321-37-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. echemi.com [echemi.com]
- 7. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 8. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
